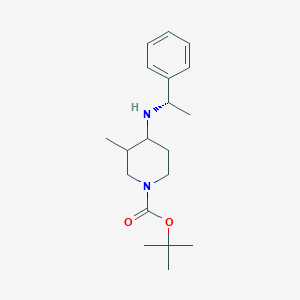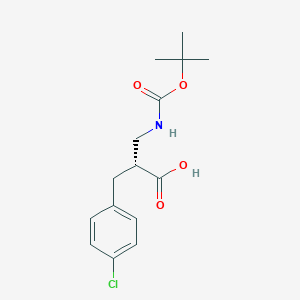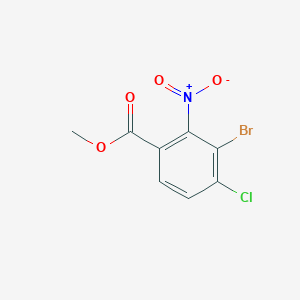
1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenyl ring, with an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic aromatic substitution reactions, where the phenyl ring is first chlorinated and then difluoromethylated using appropriate reagents .
Industrial Production Methods: . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes, making it a candidate for drug development .
Comparación Con Compuestos Similares
- 1-(4-(4-Chlorophenoxy)-2-trifluoromethylphenyl)ethanone
- 1-[3-Chloro-2-methyl-5-(trifluoromethyl)phenyl]ethanone
- 2,2-Difluoroacetophenone
Uniqueness: 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone is unique due to the specific positioning of the chloro and difluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H7ClF2O |
|---|---|
Peso molecular |
204.60 g/mol |
Nombre IUPAC |
1-[2-chloro-5-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)7-4-6(9(11)12)2-3-8(7)10/h2-4,9H,1H3 |
Clave InChI |
SXDXNTRGSJCRTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)


![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)




![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)





